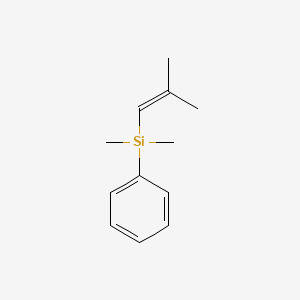
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a 2-methylprop-1-en-1-yl group.
Preparation Methods
The synthesis of Dimethyl(2-methylprop-1-en-1-yl)phenylsilane typically involves the reaction of phenylsilane with 2-methylprop-1-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Scientific Research Applications
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which Dimethyl(2-methylprop-1-en-1-yl)phenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl group contributes to the compound’s stability and reactivity, while the dimethyl and 2-methylprop-1-en-1-yl groups influence its solubility and steric properties .
Comparison with Similar Compounds
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane can be compared with other organosilicon compounds such as:
Trimethylphenylsilane: Similar in structure but lacks the 2-methylprop-1-en-1-yl group, resulting in different reactivity and applications.
Phenylsilane: Contains only the phenyl group bonded to silicon, making it less complex and with different applications.
Properties
CAS No. |
80279-02-3 |
|---|---|
Molecular Formula |
C12H18Si |
Molecular Weight |
190.36 g/mol |
IUPAC Name |
dimethyl-(2-methylprop-1-enyl)-phenylsilane |
InChI |
InChI=1S/C12H18Si/c1-11(2)10-13(3,4)12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI Key |
JPIGMIAITGTRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[Si](C)(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















